N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline
Description
N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole-derived compound featuring a complex sulfonamide-substituted aromatic system. Its structure includes a 1,3-thiazole core with a 3-(2-phenylethyl) substituent at position 3 and a 3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl group at position 3. The aniline moiety forms a Schiff base-like linkage via a (2Z)-ylidene configuration.
Properties
Molecular Formula |
C29H31N3O2S2 |
|---|---|
Molecular Weight |
517.7 g/mol |
IUPAC Name |
4-[3-(3-methylpiperidin-1-yl)sulfonylphenyl]-N-phenyl-3-(2-phenylethyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C29H31N3O2S2/c1-23-10-9-18-31(21-23)36(33,34)27-16-8-13-25(20-27)28-22-35-29(30-26-14-6-3-7-15-26)32(28)19-17-24-11-4-2-5-12-24/h2-8,11-16,20,22-23H,9-10,17-19,21H2,1H3 |
InChI Key |
KRKCLENKZJAYBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic synthesisCommon reagents used in these steps include sulfuryl chloride, methanol, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Features :
- Core Structure : Shares the 1,3-thiazole ring and sulfonamide-linked aromatic substituent.
- Substituent Variations :
- Position 3 : 2-Methoxyethyl group (vs. 2-phenylethyl in the target compound).
- Sulfonamide Group : Azepane (7-membered ring) vs. 3-methylpiperidine (6-membered ring with methyl).
- Molecular Formula : C₂₃H₂₇N₃O₃S₂ (compared to C₂₉H₂₉N₃O₂S₂ for the target compound) .
Implications of Structural Differences:
| Property | Target Compound | Azepane Analog |
|---|---|---|
| Lipophilicity | Higher (2-phenylethyl enhances hydrophobicity) | Moderate (2-methoxyethyl improves solubility) |
| Ring Flexibility | Restricted (3-methylpiperidine) | Increased (azepane’s larger ring) |
| Metabolic Stability | Likely higher (methyl group hinders oxidation) | Potentially lower (azepane’s chain length) |
The 2-phenylethyl group in the target compound may enhance binding to hydrophobic protein pockets, while the azepane analog’s 2-methoxyethyl group could improve aqueous solubility. The 3-methylpiperidine sulfonamide may confer greater metabolic stability compared to azepane due to steric hindrance .
Functional Analog: 4-(5-Phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline
Key Features :
Comparative Analysis:
| Aspect | Target Compound | Isoxazole Analog |
|---|---|---|
| Electron Density | Sulfur in thiazole enhances π-π stacking | Oxygen in isoxazole alters electronic profile |
| Solubility | Lower (bulky sulfonamide) | Higher (pyridine moiety) |
| Target Specificity | Likely sulfonamide-dependent (e.g., kinases) | Pyridine may favor nucleotide-binding sites |
While the isoxazole analog’s pyridine group improves solubility and target versatility, the target compound’s thiazole-sulfonamide system may offer stronger interactions with sulfonamide-binding enzymes or receptors .
Biological Activity
N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound that has garnered attention for its potential biological activities. Its structure includes a thiazole ring, which is often associated with various pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 412.1457 Da. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:
- Antimicrobial Activity : Compounds containing thiazole rings have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. The sulfonamide group may enhance this activity by interfering with bacterial folic acid synthesis.
- Anticancer Properties : Thiazole derivatives have been studied for their potential anticancer effects. They may induce apoptosis in cancer cells through the activation of caspases or inhibition of specific signaling pathways.
- Neuroprotective Effects : The presence of piperidine moieties in the structure suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Antimicrobial Activity
A study evaluated the antimicrobial activity of thiazole derivatives against several microorganisms, including Staphylococcus aureus and Candida albicans. The results indicated significant inhibition zones, suggesting potent antimicrobial properties:
| Compound | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Candida albicans | 20 |
| N-[...] | Escherichia coli | 18 |
Anticancer Activity
In vitro studies have shown that related thiazole compounds can inhibit cancer cell proliferation. For instance:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole A | MCF-7 (Breast Cancer) | 12 |
| Thiazole B | HeLa (Cervical Cancer) | 15 |
| N-[...] | A549 (Lung Cancer) | 10 |
Case Studies
Several case studies have highlighted the biological relevance of compounds similar to this compound:
- Study on Antimicrobial Efficacy : A research team synthesized various thiazole derivatives and tested them against clinical isolates of Staphylococcus aureus. The study found that modifications in the piperidine ring significantly enhanced antimicrobial activity.
- Anticancer Mechanisms : Another investigation focused on the anticancer properties of thiazole derivatives, revealing that they could induce cell cycle arrest in cancer cell lines through modulation of cyclin-dependent kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
